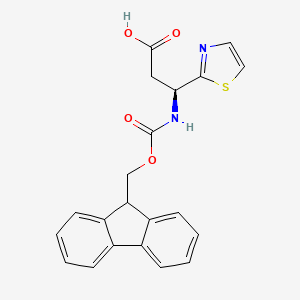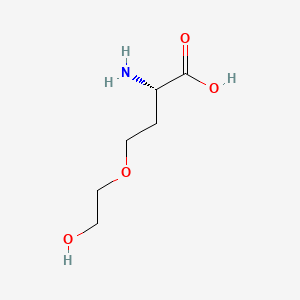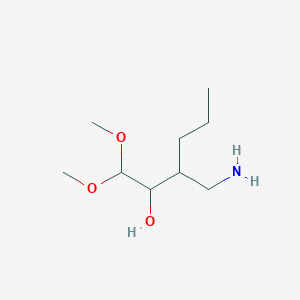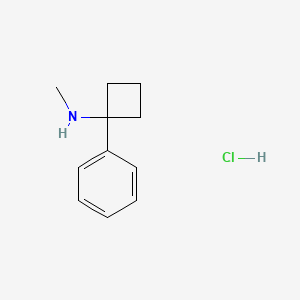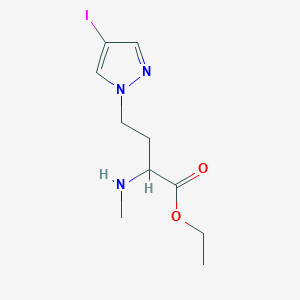
Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a chemical compound with a complex structure that includes an ethyl ester, an iodo-substituted pyrazole ring, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of a pyrazole derivative, followed by the formation of the butanoate ester and the introduction of the methylamino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate: A closely related compound with a similar structure but different ester group.
4-(4-iodo-pyrazol-1-yl)piperidine: Another compound with an iodo-substituted pyrazole ring but different overall structure.
Uniqueness
Ethyl 4-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
ethyl 4-(4-iodopyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-16-10(15)9(12-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
Clave InChI |
ZRINFRZJPBADHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCN1C=C(C=N1)I)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


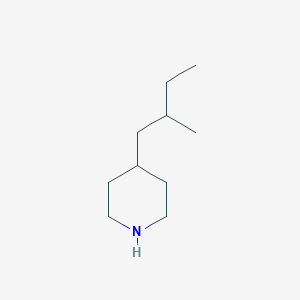
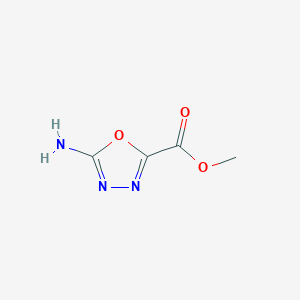


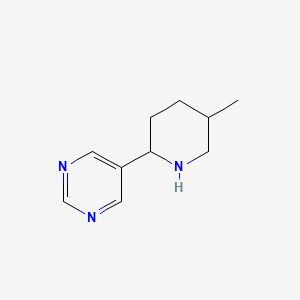
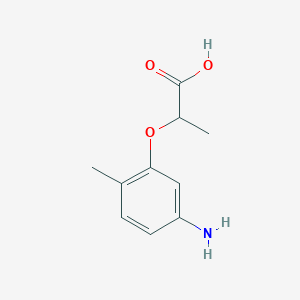
![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)

